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Compound of Interest

Compound Name: (E)-hept-2-enenitrile

Cat. No.: B15484019 Get Quote

Technical Guide: (E)-hept-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and a plausible synthetic route for (E)-hept-2-enenitrile, a compound of interest in organic

synthesis and potentially in the development of novel therapeutic agents.

Molecular Structure and Properties
(E)-hept-2-enenitrile is an unsaturated aliphatic nitrile. The "(E)" designation indicates that the

substituents on the double bond are on opposite sides, in a trans configuration. The molecule

consists of a seven-carbon chain with a nitrile group at one end and a carbon-carbon double

bond between the second and third carbon atoms.

The key quantitative data for (E)-hept-2-enenitrile are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15484019?utm_src=pdf-interest
https://www.benchchem.com/product/b15484019?utm_src=pdf-body
https://www.benchchem.com/product/b15484019?utm_src=pdf-body
https://www.benchchem.com/product/b15484019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₇H₁₁N [1]

Molecular Weight 109.17 g/mol [1]

IUPAC Name (E)-hept-2-enenitrile [1]

Canonical SMILES CCCC/C=C/C#N [1]

InChI
InChI=1S/C7H11N/c1-2-3-4-5-

6-7-8/h5-6H,2-4H2,1H3/b6-5+
[1]

CAS Number 22031-56-7 [1]

Plausible Experimental Protocol: Synthesis via
Horner-Wadsworth-Emmons Reaction
A highly stereoselective method for the synthesis of (E)-α,β-unsaturated nitriles is the Horner-

Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a

phosphonate carbanion with an aldehyde. For the synthesis of (E)-hept-2-enenitrile, the

reaction would proceed between pentanal and diethyl cyanomethylphosphonate.

Materials:

Pentanal

Diethyl cyanomethylphosphonate

Sodium hydride (NaH) as a 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon

manifold)
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Magnetic stirrer and heating mantle

Procedure:

Preparation of the Phosphonate Anion:

Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask is

charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove

mineral oil).

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

Diethyl cyanomethylphosphonate (1.0 equivalent) is added dropwise to the stirred

suspension.

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room

temperature for an additional 30 minutes, during which time the evolution of hydrogen gas

should cease, indicating the complete formation of the phosphonate carbanion.

Reaction with Aldehyde:

The reaction flask is cooled back to 0 °C.

Pentanal (1.0 equivalent) is added dropwise to the solution of the phosphonate carbanion.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 4-6 hours, or until thin-layer chromatography

(TLC) indicates the consumption of the starting aldehyde.

Work-up and Purification:

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl

solution at 0 °C.

The aqueous layer is extracted three times with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄,

filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield pure (E)-hept-2-enenitrile.

Synthetic Workflow Diagram
The following diagram illustrates the key steps in the proposed Horner-Wadsworth-Emmons

synthesis of (E)-hept-2-enenitrile.
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Caption: Horner-Wadsworth-Emmons synthesis of (E)-hept-2-enenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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